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Compound of Interest

Compound Name:
4-Chloro-6-(fluoromethyl)-1,3,5-

triazin-2-amine

CAS No.: 253870-34-7

Cat. No.: B3255356

Get Quote

Executive Summary & Chemical Identity
Chlorotriazine amines refer to a class of bioactive 2-chloro-s-triazine compounds,

encompassing both the parent herbicides (e.g., Atrazine, Simazine, Propazine) and their

stable, toxicologically significant dealkylated metabolites. While often utilized as agricultural

herbicides, their structural core—a 1,3,5-triazine ring substituted with a chlorine and alkyl-

amino groups—serves as a critical scaffold in chemical synthesis and drug discovery.

The toxicity of this class is not driven by a single event but by a multi-modal cascade involving

metabolic activation, neuroendocrine disruption, and oxidative stress.

The Metabolic Activation Cascade
The toxicity profile shifts as the parent compounds undergo N-dealkylation in the liver (via

CYP450s). Researchers must distinguish between the parent and the specific amine

metabolite when assessing mechanism of action (MoA).

Key Metabolites:
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DEA (Desethylatrazine): Retains significant endocrine activity (Aromatase induction).

DIA (Desisopropylatrazine): Retains significant endocrine activity.

DACT (Diaminochlorotriazine): The fully dealkylated terminal metabolite. Crucial Distinction:

DACT exhibits lower aromatase induction potential but higher systemic oxidative toxicity and

neuroendocrine suppression than the parent.
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Figure 1: Metabolic cascade of chlorotriazines. The transition from secondary amines

(DEA/DIA) to the primary amine (DACT) alters the toxicological profile.

Mechanism 1: Neuroendocrine Disruption (The
Central Pathway)
The most authoritative grounding for chlorotriazine toxicity is the suppression of the Luteinizing

Hormone (LH) surge, a critical event for ovulation and reproductive function. This mechanism is

centrally mediated, not peripherally.

The Hypothalamic Catecholamine Blockade
Chlorotriazine amines cross the blood-brain barrier and target the hypothalamus.

Target: Tyrosine Hydroxylase (TH) and Dopamine Beta-Hydroxylase (DBH).[1]

Effect: Inhibition of dopamine (DA) and norepinephrine (NE) synthesis in the hypothalamus.
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Causality: The pre-ovulatory LH surge requires a norepinephrine signal to GnRH neurons.

Chlorotriazines deplete this NE pool, dampening the GnRH pulse, and subsequently

flattening the pituitary LH surge.

Scientific Insight: While parent compounds (Atrazine) decrease intracellular DA/NE, the

metabolite DACT has been shown to suppress the LH surge without binding to the estrogen

receptor, confirming a non-ER mediated neurotoxicity.

Mechanism 2: Peripheral Endocrine Alteration (The
Steroidogenic Pathway)
While the central pathway suppresses LH, the peripheral pathway disrupts steroidogenesis

directly in the adrenal and gonadal tissues.

Aromatase (CYP19) Induction
Unlike classical endocrine disruptors that act as receptor agonists/antagonists, chlorotriazine

amines (specifically Parent, DEA, and DIA) act as enzyme inducers.

Mechanism: They elevate cAMP levels (potentially via PDE inhibition), activating the Protein

Kinase A (PKA) pathway.

Outcome: Increased transcription of CYP19A1 (Aromatase).

Toxicological Consequence: Over-conversion of androgens (Testosterone) to estrogens

(Estradiol), leading to hormonal imbalance (e.g., feminization in aquatic models, potential

mammary risks in rodent models).

Critical Note: The terminal metabolite DACT acts differently. It does not significantly induce

aromatase in H295R cells, suggesting that the alkyl-amino side chains are required for this

specific interaction.
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Figure 2: Dual Mechanism of Action. The central pathway (left) suppresses reproductive

signaling, while the peripheral pathway (right) alters steroid ratios.

Mechanism 3: Cellular Toxicity & Oxidative Stress
Recent evidence highlights DACT as a potent driver of systemic oxidative stress, often

exceeding the toxicity of the parent compound in hepatic and testicular tissues.
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Parameter
Atrazine (Parent)
Effect

DACT (Metabolite)
Effect

Mechanism

ROS Generation Moderate High

Mitochondrial

respiratory chain

complex inhibition.

Glutathione (GSH) Minimal depletion Significant depletion

Conjugation demand

and oxidative

consumption.

Testosterone

Synthesis
Suppression Severe Suppression

Downregulation of

Star, Cyp11a1

(P450scc), and

Cyp17a1.

Liver Enzymes Mild elevation Significant elevation

Hepatocellular

damage markers

(ALT/AST).

Experimental Protocols (Self-Validating Systems)
To investigate these mechanisms, the following protocols are recommended. These are

designed with built-in controls to ensure data integrity.

Protocol A: In Vitro Aromatase Induction Assay (H295R
Cell Line)
Used to assess the peripheral steroidogenic pathway (Mechanism 2).

Cell Seeding: Seed H295R human adrenocortical carcinoma cells at

cells/well in 24-well plates. Incubate for 24h to allow attachment.

Acclimatization: Replace medium with serum-free Nu-serum supplemented medium for 24h

to synchronize cell cycle and minimize background steroid interference.

Treatment:
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Test: Treat cells with Chlorotriazine amine (0.1, 1, 10, 30 µM) for 24h.

Negative Control: 0.1% DMSO vehicle.

Positive Control: Forskolin (10 µM) or 8-Br-cAMP (known inducers of CYP19).

Specificity Control: Co-treat with Prochloraz (Aromatase inhibitor) to verify signal

specificity.

Aromatase Activity Measurement:

Add

-

H-androstenedione (substrate) for 1h.

Perform tritiated water release assay: Extract medium with chloroform, treat aqueous

phase with dextran-coated charcoal to remove unreacted substrate.

Measure radioactivity in the supernatant (released

H

O corresponds to aromatization).

Validation Criteria: Positive control must induce activity >2-fold. Prochloraz must suppress

activity to <10% of basal.

Protocol B: In Vitro Catecholamine Synthesis Assay
(PC12 Cell Line)
Used to assess the central neurotoxic pathway (Mechanism 1).

Preparation: Culture PC12 (rat pheochromocytoma) cells.[1][2] Differentiate with Nerve

Growth Factor (NGF) for 5-7 days if neurite outgrowth assessment is required; otherwise,

use undifferentiated for biochemical assay.

Exposure: Incubate cells with DACT or Parent compound (10–200 µM) for 6h, 12h, and 24h.
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Lysis & Extraction: Wash cells with PBS. Lyse in 0.1 M perchloric acid (stabilizes

catecholamines).

Quantification:

Analyze lysate via HPLC-ECD (Electrochemical Detection).

Measure: Dopamine (DA), Norepinephrine (NE), and metabolite DOPAC.

Enzyme Expression Check (Validation):

Perform Western Blot on separate lysate fraction for Tyrosine Hydroxylase (TH).

Expectation: Chlorotriazines often reduce intracellular DA/NE without always reducing TH

protein levels immediately, suggesting enzymatic inhibition or cofactor depletion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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